molecular formula C19H27N3O2 B6779680 N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide

Cat. No.: B6779680
M. Wt: 329.4 g/mol
InChI Key: WXQJGYAPSZELAM-LBVBGPOBSA-N
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Description

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide is a complex organic compound featuring a piperidine ring, a cyclopentyl group, and a pyridine moiety

Properties

IUPAC Name

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(16-6-5-9-20-13-16)18(23)21-17-8-7-15(12-17)19(24)22-10-3-2-4-11-22/h5-6,9,13-15,17H,2-4,7-8,10-12H2,1H3,(H,21,23)/t14?,15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQJGYAPSZELAM-LBVBGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)NC2CCC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CN=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a Grignard reaction or other alkylation methods.

    Pyridine Moiety Addition: The pyridine ring is incorporated through nucleophilic substitution or coupling reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the piperidine-carbonyl intermediate and the pyridine-containing amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies, including docking and molecular dynamics simulations, are often conducted to understand these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]oxane-3-carboxamide
  • Substituted piperidine derivatives
  • Cyclopentyl-containing amides

Uniqueness

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-2-pyridin-3-ylpropanamide is unique due to its specific combination of structural features, including the piperidine ring, cyclopentyl group, and pyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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